molecular formula C6H10F3NOS B1430778 (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 929642-48-8

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B1430778
CAS No.: 929642-48-8
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-UHFFFAOYSA-N
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Description

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C6H10F3NOS and a molecular weight of 201.21 g/mol . It is known for its unique structure, which includes a trifluoroethylidene group attached to a sulfinamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2,2,2-trifluoroacetaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature. The purity of the final product is usually around 97% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The compound is then purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfinamide moiety can interact with enzymes and other proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfonamide
  • 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfide
  • 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfoxide

Uniqueness

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its combination of a trifluoroethylidene group and a sulfinamide moiety. This structure imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Properties

CAS No.

929642-48-8

Molecular Formula

C6H10F3NOS

Molecular Weight

201.21 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3

InChI Key

PLTNZADFUQGXSR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC(F)(F)F

SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Pictograms

Flammable

Synonyms

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
2-MTFE-PSA cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Reactant of Route 2
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(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
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Q & A

Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?

A1: 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].

Q2: What are the structural characteristics of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.

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